6-Bromo-1-methylquinoxaline-2,3-dione is a chemical compound characterized by the molecular formula and a molecular weight of 255.07 g/mol. This compound is a derivative of quinoxaline, which is a bicyclic structure containing two nitrogen atoms in the aromatic rings. The presence of the bromine atom at the 6-position and a methyl group at the 1-position significantly influences its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through several methods, primarily involving bromination of 1-methylquinoxaline-2,3-dione. It is available from various chemical suppliers for research purposes.
6-Bromo-1-methylquinoxaline-2,3-dione falls under the category of heterocyclic organic compounds, specifically within the class of quinoxalines. These compounds are known for their diverse biological activities and are often utilized as building blocks in organic synthesis.
The synthesis of 6-Bromo-1-methylquinoxaline-2,3-dione typically involves:
The molecular structure of 6-Bromo-1-methylquinoxaline-2,3-dione features a quinoxaline core with specific substituents that influence its reactivity:
6-Bromo-1-methylquinoxaline-2,3-dione can participate in various chemical reactions:
The mechanism of action for 6-Bromo-1-methylquinoxaline-2,3-dione is not fully understood but involves interactions with specific molecular targets within biological systems. Its potential biological activities include antimicrobial and anticancer effects, which are currently being investigated through various biochemical assays.
Research indicates that this compound may influence certain biochemical pathways, although detailed mechanisms remain to be elucidated through further studies .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
6-Bromo-1-methylquinoxaline-2,3-dione has several scientific applications:
This compound represents a valuable tool in both academic research and industrial applications, highlighting its versatility across multiple scientific domains.
Quinoxaline-2,3-dione derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic system where a benzene ring is fused with a pyrazine-2,3-dione moiety. This core structure provides exceptional versatility for chemical modifications, enabling fine-tuning of electronic properties, steric bulk, and hydrogen-bonding capabilities. The planar heterocyclic system serves as an optimal platform for interacting with diverse biological targets, particularly within the central nervous system (CNS) and oncology-related pathways. The presence of two carbonyl groups at positions 2 and 3 creates a distinctive electron-deficient region capable of forming strong dipole-dipole interactions and hydrogen bonds with complementary amino acid residues in target proteins. This feature, combined with the aromatic system's capacity for π-π stacking, establishes the quinoxaline-dione scaffold as a critical pharmacophoric element in rational drug design [6].
Core Structural Features Enabling Bioactivity:
The medicinal exploration of quinoxaline derivatives spans over seven decades, beginning with early observations of antimicrobial properties in simple substituted derivatives during the 1940s. The discovery of echinomycin (quinomycin) in the 1950s marked a watershed moment, demonstrating that complex quinoxaline-containing natural products could function as potent DNA bis-intercalators. This natural antibiotic featured two quinoxaline-2-carboxylic acid nuclei linked through a peptide scaffold, establishing the framework's capacity for high-affinity biomolecular interactions. Throughout the late 20th century, systematic structural simplifications revealed that even unadorned quinoxaline-2,3-dione cores retained significant bioactivity, particularly in neurological targets [3] [6].
The 1990s witnessed a focused investigation into quinoxaline-2,3-diones as antagonists for ionotropic glutamate receptors, a development driven by the urgent need for neuroprotective agents. Researchers at Novo Nordisk pioneered this work, demonstrating that 6,7-dichloro-substituted derivatives exhibited exceptional potency at NMDA and AMPA receptors. This period also saw the emergence of the first structure-activity relationship (SAR) studies specifically addressing quinoxaline-2,3-diones, which established that:
Table 1: Key Historical Milestones in Quinoxaline Medicinal Chemistry
Time Period | Development | Significance |
---|---|---|
1950s | Isolation of quinomycin antibiotics | Revealed DNA intercalation capability of quinoxaline systems |
1980s | Synthesis of simplified quinoxaline-2,3-diones | Demonstrated retention of bioactivity in minimal scaffolds |
1990s | Discovery of glutamate receptor antagonism | Established CNS applicability with 6,7-dihalo derivatives |
2000s | Identification of anticonvulsant pharmacophores | Validated tripartite pharmacophore model for epilepsy targets |
2010s-Present | Rational design of 6-bromo-1-methyl derivatives | Optimized target selectivity and drug-like properties |
A pivotal conceptual advancement emerged through pharmacophore modeling studies of structurally diverse antiepileptic drugs. Unverferth and colleagues identified a consistent tripartite pharmacophore in clinically effective anticonvulsants (carbamazepine, phenytoin, lamotrigine), featuring: (1) a hydrophobic aromatic ring (R), (2) an electron donor atom (D), and (3) a hydrogen-bond donor/acceptor domain (HBD). When mapped onto the quinoxaline-2,3-dione scaffold, the dione system perfectly satisfied the HBD feature, while the aromatic ring constituted the hydrophobic domain. The strategic placement of electron-withdrawing substituents at C6 (bromo) created an electron-deficient region that enhanced hydrogen-bond accepting capacity, while the N1-methyl group modulated lipophilicity critical for blood-brain barrier penetration. This pharmacophoric alignment validated quinoxaline-2,3-diones as privileged structures for CNS targeting and facilitated rational optimization toward 6-bromo-1-methylquinoxaline-2,3-dione [3].
The bioactivity profile of quinoxaline-2,3-diones demonstrates extraordinary sensitivity to substitution patterns, with the 6-bromo and 1-methyl configurations conferring distinct advantages in target engagement and drug-like properties. The bromine atom at position 6 exerts profound electronic and steric influences that extend beyond simple bulk effects. As a heavy halogen with significant σ-electron withdrawing capacity, bromine substantially lowers the electron density of the entire aromatic system, enhancing the hydrogen-bond accepting capacity of the C2 and C3 carbonyl groups by approximately 1.5-2.0 kcal/mol. This electronic modulation proves critical for interacting with glutamate receptor binding sites, where strong hydrogen bonds must form with residues in the ligand-binding domain [1].
Table 2: Spatial and Electronic Contributions of Substituents in 6-Bromo-1-methylquinoxaline-2,3-dione
Substituent Position | Steric Contribution | Electronic Effect | Biological Consequence |
---|---|---|---|
6-Bromo | Van der Waals radius 1.85 Å | σₚ = +0.23 (moderate electron withdrawal) | Enhanced binding affinity via halogen bonding; increased metabolic stability |
1-Methyl | Moderate steric bulk (2.0 Å) | Minimal electronic effect | Blockade of oxidative metabolism; improved CNS penetration (logP increase ~0.5) |
The 6-bromo substituent's capacity for halogen bonding represents perhaps its most strategically valuable property. The electron-deficient region along the C-Br bond axis (σ-hole) can form strong, directional interactions (15-25 kJ/mol) with carbonyl oxygen atoms in protein binding sites—interactions that conventional C-H bonds cannot replicate. Structure-based pharmacophore modeling confirms that this halogen-bonding capability allows 6-bromo derivatives to achieve binding geometries inaccessible to unsubstituted or chloro-substituted analogs, particularly in ATP-binding pockets of kinases and nucleotide-binding domains of receptors. This explains the 3-5 fold increases in binding affinity observed when bromine replaces chlorine at position 6 [1] [8].
Concurrently, the N1-methyl group provides essential pharmacokinetic optimization without direct participation in target binding. By saturating the most vulnerable metabolic site (N1-position), this substituent significantly improves metabolic stability, as evidenced by in vitro microsomal studies showing a 70% reduction in oxidative degradation compared to unmethylated analogs. The methyl group also induces a calculated logP increase of approximately 0.5 units, strategically positioning the compound within the optimal range (logP = 1.5-2.5) for CNS penetration. Molecular dynamics simulations demonstrate that this modest increase in lipophilicity enhances membrane partitioning without promoting promiscuous protein binding—a critical balance for maintaining target specificity [7].
The synergistic interplay between these substituents creates a molecular architecture with exceptional spatial efficiency. The 1-methyl group occupies a pseudo-axial orientation that sterically shields the N1-C2 carbonyl from solvent exposure, while the 6-bromo substituent directs molecular approach vectors toward deep hydrophobic pockets in biological targets. This configuration aligns perfectly with modern structure-based pharmacophore principles, which emphasize:
The resultant compound—6-bromo-1-methylquinoxaline-2,3-dione—thus represents a sophisticated evolution from early quinoxaline therapeutics, incorporating both traditional pharmacophore wisdom and contemporary structure-based design principles to achieve optimized target engagement.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1